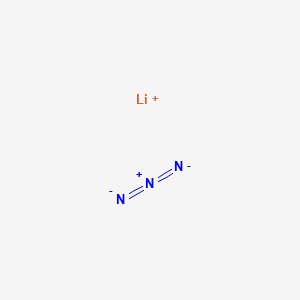

アジ化リチウム (Li(N3))

概要

説明

Lithium azide is an inorganic compound with the chemical formula Li(N3). It is the lithium salt of hydrazoic acid and is known for its instability and toxicity. Lithium azide decomposes into lithium and nitrogen when heated.

科学的研究の応用

Electrolyte Additive in Lithium-Sulfur Batteries

Lithium azide has been identified as a promising electrolyte additive for all-solid-state lithium-sulfur (Li-S) batteries. Its incorporation significantly enhances the cycling performance and energy efficiency of these batteries. The mechanism involves the formation of a compact, conductive passivation layer on the lithium metal anode, which mitigates issues such as dendrite formation and polysulfide shuttling. Studies indicate that lithium azide outperforms traditional additives like lithium nitrate (LiNO₃) in terms of stability and efficiency .

Key Findings:

- Enhanced Performance: Lithium azide improves cycling performance and Coulombic efficiency.

- Dendrite Prevention: It forms a protective layer on the lithium anode, preventing dendrite growth.

- Comparative Advantage: Outperforms state-of-the-art additives in solid-state lithium-sulfur batteries.

High-Pressure Research

Research into the structural and electronic properties of lithium azide under high pressure has revealed significant insights into its behavior as a material. Studies using density-functional theory have shown that lithium azide exhibits anisotropic compressibility, with the b-axis being more compressible than the a- and c-axes. The compound also displays semiconductor-like behavior at high pressures, indicating potential applications in electronic devices .

Properties Under High Pressure:

- Compressibility: Anisotropic behavior with varying compressibility along different crystallographic axes.

- Electronic Transition: Tendency to behave as a semiconductor under high pressures.

- Optical Properties: Changes in refractive index and absorption spectra with pressure variations.

Synthesis of Azide Derivatives

Lithium azide is utilized in the synthesis of various azide derivatives through lithiation reactions. This process involves converting lithiated intermediates into azides using reagents such as tosyl azide. The resulting compounds have applications in organic synthesis and materials science, particularly in the development of functional polymers .

Synthesis Process:

- Lithiation Reaction: Utilizes n-butyllithium to create lithiated intermediates.

- Conversion to Azides: Treatment with tosyl azide yields functionalized products.

- Applications: Useful in creating polymers with azide functionalities for further chemical modifications.

Thermal Decomposition Studies

The thermal stability and decomposition behavior of lithium azide have been extensively studied, revealing insights into its safety and handling properties. Research indicates that lithium azide decomposes at specific temperatures, producing nitrogen gas and other byproducts, which is crucial for applications where thermal stability is essential .

Decomposition Characteristics:

- Thermal Stability: Decomposition rates vary based on preparation methods.

- Safety Considerations: Understanding thermal behavior is critical for safe handling in industrial applications.

Potential Applications Beyond Energy Storage

Beyond its role in batteries, lithium azide shows potential in various advanced materials applications, including:

作用機序

Target of Action

Lithium azide is the lithium salt of hydrazoic acid Lithium in general has been found to interact with several targets, including neurotransmitters and second messenger systems .

Mode of Action

Lithium azide decomposes into lithium and nitrogen when heated . Lithium, a component of lithium azide, has been found to decrease presynaptic dopamine activity and inactivate postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

Lithium affects several biochemical pathways. It is known to impact the dopamine and glutamate pathways, which play crucial roles in the pathogenesis of bipolar affective disorder . Lithium decreases dopamine transmission, which is known to be elevated during mania and decreased in clinical depression . It also downregulates the NMDA receptor in the glutamate pathway, leading to enhanced inhibitory neurotransmission .

Pharmacokinetics

The pharmacokinetics of lithium, a component of lithium azide, is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, which necessitates close therapeutic drug monitoring .

Result of Action

The result of lithium azide’s action is primarily the decomposition into lithium and nitrogen when heated . The lithium component has been found to have significant effects on neurotransmission, potentially impacting mood and behavior .

Action Environment

The action of lithium azide can be influenced by environmental factors such as temperature, as it decomposes into lithium and nitrogen when heated

準備方法

Lithium azide can be synthesized through several methods:

Metathesis Reaction: This involves the reaction between sodium azide and lithium nitrate or lithium sulfate solutions

Reaction with Barium Azide: Lithium sulfate reacts with barium azide to produce lithium azide and barium sulfate

These reactions are typically carried out in aqueous solutions under controlled conditions to ensure the purity and yield of lithium azide .

化学反応の分析

Lithium azide undergoes various chemical reactions, including:

Decomposition: When heated, lithium azide decomposes into lithium and nitrogen gas

Substitution Reactions: Lithium azide can participate in nucleophilic substitution reactions, where the azide ion acts as a nucleophile. For example, it can react with alkyl halides to form alkyl azides

Reduction: Lithium azide can be reduced to form lithium amide and nitrogen gas

These reactions are typically carried out under specific conditions, such as controlled temperatures and the presence of suitable reagents .

類似化合物との比較

Lithium azide can be compared with other azide compounds, such as sodium azide (NaN3) and potassium azide (KN3):

Sodium Azide (NaN3): Similar to lithium azide, sodium azide is used in airbags and as a reagent in organic synthesis.

Potassium Azide (KN3): Potassium azide shares similar properties with lithium azide but is less commonly used in industrial applications.

Lithium azide is unique due to its specific reactivity and the ability to form stable nitrogen-rich phases under high pressure, making it valuable for materials science research .

生物活性

Lithium azide (LiN₃) is a compound with notable chemical properties and applications, particularly in the fields of chemistry and materials science. However, its biological activity is less commonly explored but presents interesting implications, especially in pharmacology and electrochemistry. This article reviews the biological activity of lithium azide, focusing on its mechanisms of action, potential applications in medicine, and relevant research findings.

Lithium azide is the lithium salt of hydrazoic acid and is characterized by its ability to decompose into lithium and nitrogen gas upon heating. This decomposition reaction is significant as it influences the compound's interactions in biological systems:

-

Decomposition Reaction :

This reaction can occur at elevated temperatures (160° - 220°C) and is crucial for understanding its stability and reactivity in various environments .

-

Biochemical Pathways :

Lithium ions are known to affect several neurotransmitter systems, particularly those involving dopamine and glutamate, which are critical in mood regulation and psychiatric conditions such as bipolar disorder. The presence of lithium in lithium azide suggests potential therapeutic effects similar to those observed with lithium carbonate.

Case Studies

- Thermal Decomposition Studies : Research has shown that the thermal decomposition kinetics of lithium azide vary significantly based on its physical form (powder vs. pellet). Studies indicated that pre-irradiation with gamma or UV radiation alters the decomposition behavior, suggesting potential applications in controlled reactions within biological systems .

- Electrochemical Properties : In a study investigating lithium azide as an electrolyte additive, it was found to improve cycling performance significantly compared to traditional additives like lithium nitrate. The formation of a compact passivation layer on the lithium anode was highlighted as a key mechanism enhancing ionic conductivity and overall battery efficiency .

Data Table: Comparative Analysis of Lithium Azide Applications

特性

IUPAC Name |

lithium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.N3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWHRJQTTVADPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[N-]=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066509 | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19597-69-4 | |

| Record name | Lithium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19597-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019597694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium triazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。